molecular formula C12H19NOS B7871016 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol

Cat. No.: B7871016
M. Wt: 225.35 g/mol
InChI Key: NAMUZISVJINDKF-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol is a chemical compound with the molecular formula C12H19NOS. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. The presence of the thiophene ring, a five-membered sulfur-containing heterocycle, adds to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the thiophene ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the thiophene ring may engage in π-π interactions with aromatic amino acids in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

    1-Isopropyl-4-(phenyl)piperidin-4-ol: Similar structure but with a phenyl ring instead of a thiophene ring.

    1-Isopropyl-4-(pyridin-2-yl)piperidin-4-ol: Contains a pyridine ring, offering different electronic properties.

    1-Isopropyl-4-(furan-2-yl)piperidin-4-ol: Features a furan ring, which is an oxygen-containing heterocycle.

Uniqueness: 1-Isopropyl-4-(thiophen-2-yl)piperidin-4-ol is unique due to the presence of the sulfur-containing thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-propan-2-yl-4-thiophen-2-ylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NOS/c1-10(2)13-7-5-12(14,6-8-13)11-4-3-9-15-11/h3-4,9-10,14H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAMUZISVJINDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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